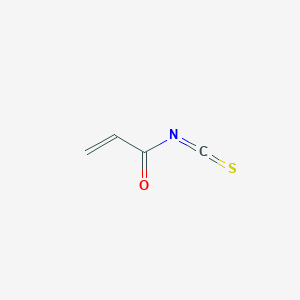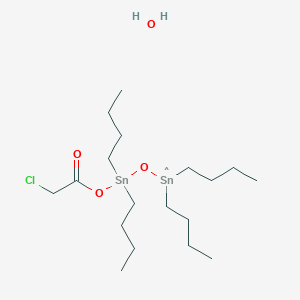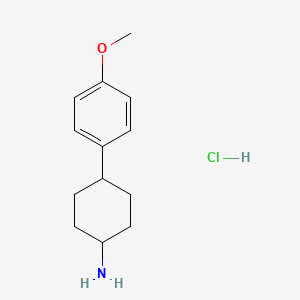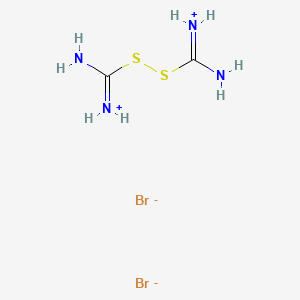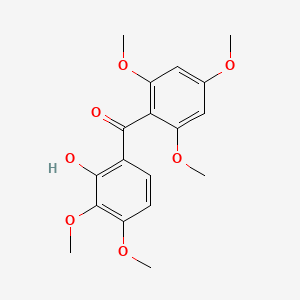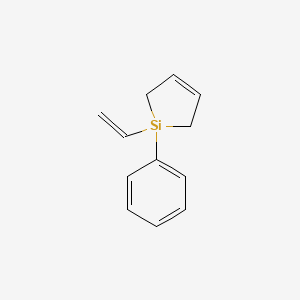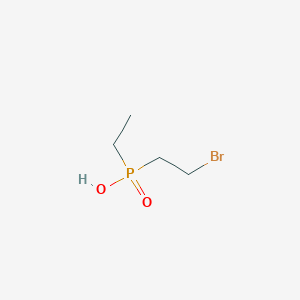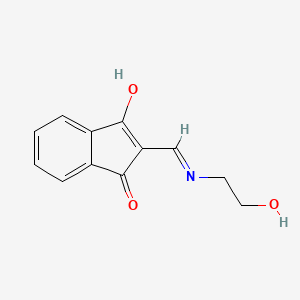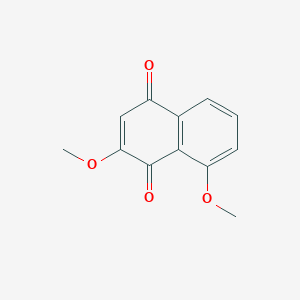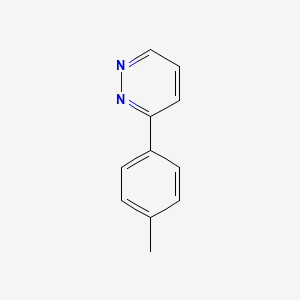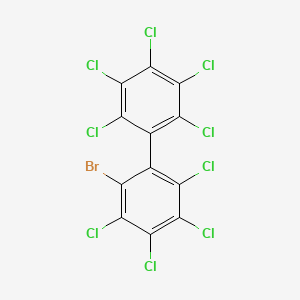
1,1'-Biphenyl, bromononachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, bromononachloro-: is a halogenated biphenyl compound. It is characterized by the presence of bromine and multiple chlorine atoms attached to the biphenyl structure. This compound is part of a broader class of halogenated biphenyls, which have been studied for their various chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromononachloro- can be synthesized through various halogenation reactions. One common method involves the bromination and chlorination of biphenyl. The process typically requires the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure selective halogenation.
Industrial Production Methods: Industrial production of halogenated biphenyls, including 1,1’-Biphenyl, bromononachloro-, often involves large-scale halogenation reactors. These reactors are designed to handle the corrosive nature of halogen gases and maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1,1’-Biphenyl, bromononachloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinones or reduction to form less halogenated biphenyls.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted biphenyls depending on the nucleophile used.
Oxidation Products: Biphenyl quinones.
Reduction Products: Less halogenated biphenyls or fully dehalogenated biphenyls.
科学的研究の応用
1,1’-Biphenyl, bromononachloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various biphenyl derivatives.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Biphenyl, bromononachloro- involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the biphenyl structure can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.
類似化合物との比較
1,1’-Biphenyl, 4-bromo-: A brominated biphenyl with a single bromine atom.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
1,1’-Biphenyl, 4-chloro-: A chlorinated biphenyl with a single chlorine atom.
Comparison: 1,1’-Biphenyl, bromononachloro- is unique due to the presence of both bromine and multiple chlorine atoms, which can significantly alter its chemical and biological properties compared to other halogenated biphenyls
特性
CAS番号 |
52783-18-3 |
|---|---|
分子式 |
C12BrCl9 |
分子量 |
543.1 g/mol |
IUPAC名 |
1-bromo-2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene |
InChI |
InChI=1S/C12BrCl9/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 |
InChIキー |
CAWIJYVUVPFQRC-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Br)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


